molecular formula C8H10N2O2 B11784523 (4-Methylpyrimidin-2-yl)methyl acetate CAS No. 1841081-83-1

(4-Methylpyrimidin-2-yl)methyl acetate

Cat. No.: B11784523
CAS No.: 1841081-83-1
M. Wt: 166.18 g/mol
InChI Key: FSFCBKYDFQFQQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methylpyrimidin-2-yl)methyl acetate is an organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylpyrimidin-2-yl)methyl acetate typically involves the reaction of 4-methylpyrimidine with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

(4-Methylpyrimidin-2-yl)methyl acetate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (4-Methylpyrimidin-2-yl)methyl acetate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound’s effects on cellular pathways can lead to various biological outcomes, such as reduced inflammation or inhibited microbial growth.

Comparison with Similar Compounds

    4-Methylpyrimidine: A precursor in the synthesis of (4-Methylpyrimidin-2-yl)methyl acetate.

    2-Methylpyrimidine: Another pyrimidine derivative with similar structural features.

    Pyrimidine-2-carboxylic acid: A compound with comparable chemical properties.

Uniqueness: this compound stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Its acetate group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.

Properties

CAS No.

1841081-83-1

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

(4-methylpyrimidin-2-yl)methyl acetate

InChI

InChI=1S/C8H10N2O2/c1-6-3-4-9-8(10-6)5-12-7(2)11/h3-4H,5H2,1-2H3

InChI Key

FSFCBKYDFQFQQE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)COC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.